molecular formula C13H8FN3O2 B14091445 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B14091445
M. Wt: 257.22 g/mol
InChI Key: XJTNPVLWQDPHKF-UHFFFAOYSA-N
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Description

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features both an oxadiazole and a dihydropyridinone moiety. This compound is of interest due to its potential pharmacological activities and its unique structural properties, which make it a valuable target in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves the formation of the oxadiazole ring followed by the construction of the dihydropyridinone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization in the presence of dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is unique due to the combination of the oxadiazole and dihydropyridinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one

InChI

InChI=1S/C13H8FN3O2/c14-9-6-4-8(5-7-9)12-16-13(19-17-12)10-2-1-3-11(18)15-10/h1-7H,(H,15,18)

InChI Key

XJTNPVLWQDPHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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